3,5-Dimethoxyphenethylamine
CAS No.: 3213-28-3
Cat. No.: VC3689243
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3213-28-3 |
---|---|
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 2-(3,5-dimethoxyphenyl)ethanamine |
Standard InChI | InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3 |
Standard InChI Key | ZHSFEDDRTVLPHH-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)CCN)OC |
Canonical SMILES | COC1=CC(=CC(=C1)CCN)OC |
Introduction
Chemical Structure and Properties
Molecular Composition
3,5-Dimethoxyphenethylamine has the molecular formula C₁₀H₁₅NO₂, with an average mass of 181.235 and a monoisotopic mass of 181.110279 . The compound is structured with a phenethylamine backbone (a benzene ring with an ethylamine chain) and two methoxy (OCH₃) groups positioned at the 3 and 5 positions of the benzene ring.
Nomenclature and Identification
The compound is known by several systematic and common names:
Identifier Type | Value |
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Primary Name | 3,5-Dimethoxyphenethylamine |
IUPAC Name | 2-(3,5-Dimethoxyphenyl)ethanamine |
Registry Numbers | 3213-28-3, 669002-88-4, 77775-71-4 |
ChemSpider ID | 121506 |
Alternative Names | Benzeneethanamine, 3,5-dimethoxy-; 2-(3,5-dimethoxyphenyl)ethan-1-amine |
This variety of names reflects the compound's representation across different chemical databases and nomenclature systems .
Structural Relationships to Phenethylamine Derivatives
Relation to 2C Compounds
3,5-Dimethoxyphenethylamine shares structural similarities with the 2C family of phenethylamines, which are characterized by having methoxy groups at positions 2 and 5 of the benzene ring, with various substituents at position 4. The 2C compounds are known for their hallucinogenic and stimulant properties . While 3,5-Dimethoxyphenethylamine differs in its substitution pattern from the 2C compounds, understanding the pharmacological properties of these related compounds may provide insight into its potential effects.
Synthesis Considerations
Theoretical Synthesis Pathways
Based on the synthesis methods for related compounds such as 3,4-dimethoxyphenethylamine, potential synthesis routes for 3,5-Dimethoxyphenethylamine might involve:
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Etherification of a dihydroxyphenethylamine precursor
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Cyanation followed by reduction
The specific synthesis pathway for 3,5-Dimethoxyphenethylamine would need to be adapted to accommodate the different positions of the methoxy groups.
Chemical Reactivity
The presence of two methoxy groups at positions 3 and 5 likely affects the electron density of the aromatic ring, potentially influencing the compound's chemical reactivity and stability. The amine group at the end of the ethyl chain would be expected to exhibit typical amine reactivity, including nucleophilic properties and the ability to form salts with acids .
Research Status and Gaps
Current Knowledge Limitations
Despite the structural characterization available for 3,5-Dimethoxyphenethylamine, there appears to be a significant gap in the published literature regarding:
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Detailed pharmacokinetic studies
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Comprehensive toxicological profiles
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Specific biological activity
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Structure-activity relationships compared to other dimethoxyphenethylamines
This gap highlights the need for further research to fully understand this compound's properties and potential applications or risks.
Research Challenges
Research on compounds like 3,5-Dimethoxyphenethylamine faces several challenges:
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Regulatory restrictions due to structural similarities to controlled substances
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Ethical considerations regarding human studies of compounds with potential psychoactive effects
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Limited funding for research on compounds without clear therapeutic applications
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Analytical challenges in distinguishing between structurally similar phenethylamine derivatives
Analytical Detection Methods
Theoretical Analytical Approaches
Based on methods used for similar compounds, 3,5-Dimethoxyphenethylamine would likely be detectable using:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
These methods would rely on the compound's unique molecular weight, fragmentation pattern, and structural characteristics for identification and quantification.
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